molecular formula C13H14N4O2 B4994332 [2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate

[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate

Cat. No.: B4994332
M. Wt: 258.28 g/mol
InChI Key: GAQIHSXCCBIWFS-UHFFFAOYSA-N
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Description

[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate: is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazine ring and an acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate typically involves the reaction of 4-methyl-6-(methylamino)-1,3,5-triazine with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure cost-effectiveness and efficiency. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The phenyl and acetate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biological research to study its effects on various biological systems. It may be used as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
  • 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Comparison: Compared to similar compounds, [2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate is unique due to the presence of the phenyl and acetate groups. These groups confer specific chemical properties that make it suitable for certain applications. For example, the phenyl group may enhance its binding affinity to certain targets, while the acetate group can influence its solubility and reactivity.

Properties

IUPAC Name

[2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-15-12(17-13(14-3)16-8)10-6-4-5-7-11(10)19-9(2)18/h4-7H,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQIHSXCCBIWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NC)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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